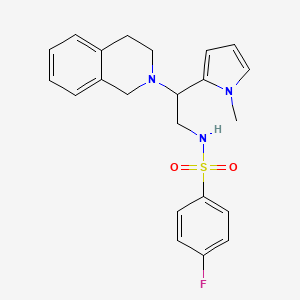

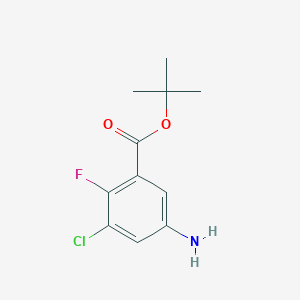

![molecular formula C18H14Cl2N2O2S B2633060 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether CAS No. 338423-10-2](/img/structure/B2633060.png)

2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether, also known as CBSP, is a synthetic compound with a wide range of scientific applications. It is a potent inhibitor of serine proteases, possessing a unique combination of properties that make it an attractive tool for researchers in the fields of biochemistry and physiology. CBSP is also known to have anti-inflammatory and anti-cancer effects in laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Crystal Structure

Research has explored the synthesis of novel derivatives related to this compound, highlighting methodologies for creating 4-thiopyrimidine derivatives with variations in the substituents at the 5-position of the pyrimidine ring. These studies emphasize the compounds' crystalline structures and their characterization through spectroscopic techniques and single-crystal X-ray diffraction. These efforts aim to understand the molecular conformation and the implications of different substituents on the compound's properties (Stolarczyk et al., 2018).

Vibrational Spectroscopic Analysis and Molecular Docking

Another facet of research investigates the vibrational spectral analysis using FT-IR and FT-Raman spectroscopy, alongside computational studies including HOMO-LUMO, NBO analysis, and molecular docking. These studies aim to predict the compound's nonlinear optical behavior, charge distribution, and potential inhibitory activity against specific proteins, suggesting applications in chemotherapeutic agents (Alzoman et al., 2015).

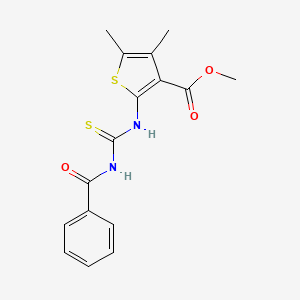

Pharmacological Evaluation and Cytotoxicity Studies

There's also a focus on synthesizing N-substituted derivatives for pharmacological evaluations, specifically investigating antibacterial potential and enzyme inhibition. These studies utilize molecular docking to identify active binding sites, demonstrating the derivatives' promising antibacterial activity and moderate anti-enzymatic potential, with detailed cytotoxicity data providing insights into their safety profile (Siddiqui et al., 2014).

Chemiluminescence and Sulfur Inversion Studies

Additionally, research into sulfanyl-, sulfinyl-, and sulfonyl-substituted derivatives explores their chemiluminescence upon base-induced decomposition. These studies offer valuable information on the compounds' stability, light yields, and the effects of various substitutions on their luminescent properties, pointing towards potential applications in material science and biochemical assays (Watanabe et al., 2010).

Mécanisme D'action

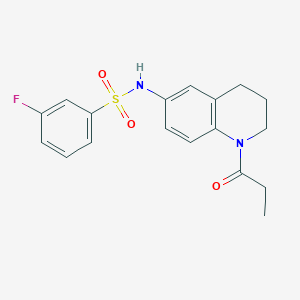

Benzylic Sulfanyl Compounds

The benzylic sulfanyl group in this compound is a common feature in many biologically active molecules. Compounds with this group often exhibit diverse biological activities, including antibacterial, antifungal, and anticancer activities .

Chlorophenoxy Compounds

The chlorophenoxy group is a key structural feature in many herbicides and pharmaceuticals. Compounds with this group can interact with various biological targets, depending on the specific structure and configuration of the molecule .

Pyrimidinyl Compounds

Pyrimidine is a basic structure in nucleotides (cytosine, thymine, and uracil) which are the essential building blocks of DNA and RNA. Therefore, pyrimidinyl compounds often interact with various enzymes and receptors involved in nucleotide metabolism and signaling pathways .

Propriétés

IUPAC Name |

4-(2-chlorophenoxy)-2-[(4-chlorophenyl)methylsulfanyl]-5-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O2S/c1-23-16-10-21-18(25-11-12-6-8-13(19)9-7-12)22-17(16)24-15-5-3-2-4-14(15)20/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAGCNBBBPESMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC=CC=C2Cl)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2632978.png)

![3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid](/img/structure/B2632979.png)

![2-(2-Ethoxyethyl)-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632993.png)